ACES

Catalog No.
S005164
CAS No.
7365-82-4
M.F
C4H10N2O4S
M. Wt
182.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ACES

CAS Number

7365-82-4

Product Name

ACES

IUPAC Name

2-[(2-amino-2-oxoethyl)amino]ethanesulfonic acid

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

InChI

InChI=1S/C4H10N2O4S/c5-4(7)3-6-1-2-11(8,9)10/h6H,1-3H2,(H2,5,7)(H,8,9,10)

InChI Key

DBXNUXBLKRLWFA-UHFFFAOYSA-N

Synonyms

ACES, acetamidotaurine, N-((carbamoylmethyl)amino)ethanesulfonic acid, N-(2-acetamido)-2-aminoethanesulfonic acid

Canonical SMILES

C(CS(=O)(=O)[O-])[NH2+]CC(=O)N

The exact mass of the compound N-(Carbamoylmethyl)taurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166668. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Alkanesulfonic Acids - Supplementary Records. It belongs to the ontological category of amino sulfonic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES) is a highly pure zwitterionic Good's buffer with a pKa of 6.88 at 25°C, providing an effective buffering range of pH 6.1 to 7.5 . As a core component in biochemical formulations, ACES is structurally characterized by its acetamido and ethanesulfonic acid groups, which confer high water solubility and distinct metal-interaction profiles. In industrial and laboratory procurement, ACES is primarily sourced for discontinuous polyacrylamide gel electrophoresis (SDS-PAGE), isoelectric focusing (IEF), and metalloprotein assays where precise control over ionic strength, counterion presence, and transition metal availability is strictly required [1].

Research Fit

pH Control

Effective buffering in pH 6.1–7.5, covering physiological and mildly acidic workflows.

Spectrophotometry

Low UV absorbance in 260–280 nm range supports nucleic acid and protein quantification.

Metal Compatibility

No detectable complexation with Ca(II) and Mg(II), suitable for alkaline-earth-dependent assays.

Procurement substitution of ACES with closely related Good's buffers often leads to process failure due to mismatched solubility and metal-binding profiles. While PIPES shares a nearly identical pKa (6.80), its free acid form is notoriously insoluble in water, forcing the introduction of sodium hydroxide (NaOH) for dissolution—a critical flaw for sodium-sensitive assays . Conversely, substituting ACES with MOPS eliminates metal binding entirely, destabilizing assays that rely on controlled transition metal buffering. Using ADA instead introduces aggressive metal chelation that can strip essential cofactors from metalloenzymes. ACES is required when a workflow demands high free-acid solubility combined with moderate, calibrated Cu(II) complexation [1].

Substitution Risk

pKa mismatch
MES (pKa ~6.2) buffering weakens above pH 6.5; MOPS (pKa ~7.2) shifts optimal range away from neutral, limiting direct swap.
Metal binding
ACES chelates Cu, Zn, Ni, Co; HEPES/MOPS show lower metal affinity. Substitution may alter free metal concentrations in sensitive assays.
UV background
Standard-grade ACES may introduce higher 260 nm absorbance than BioUltra or some alternative buffers, impacting detection limits.

Superior Free-Acid Solubility for Counterion-Controlled Formulations

A major procurement differentiator for ACES is its handling efficiency and high aqueous solubility in its free acid form. ACES readily dissolves in water up to 0.22 M at 0°C and maintains clear 0.1 M solutions at 20°C [1]. In stark contrast, the free acid of PIPES (which shares a similar pKa) is practically insoluble in water due to strong intermolecular hydrogen bonding, requiring the addition of alkali (typically NaOH) to achieve functional concentrations . This makes ACES the mandatory choice for formulating buffers where the introduction of sodium or potassium counterions would interfere with downstream electrochemical or biological activity.

Evidence DimensionAqueous solubility of the free acid form
Target Compound DataACES: Soluble up to 0.22 M (0°C) without alkali
Comparator Or BaselinePIPES: Insoluble in water without NaOH addition
Quantified DifferenceACES allows 100% alkali-free dissolution at standard working concentrations (0.1 M - 0.2 M)
ConditionsAqueous solution at 0°C - 20°C

Eliminates the need for forced alkali addition during buffer preparation, protecting sodium-sensitive assays and streamlining manufacturing workflows.

pKa & diffusion
Head-to-head
ACES pKa 6.90; diff. 0.668
MES pKa 6.15; diff. 0.820
MOPS pKa 7.15; diff. 0.664
Enables pH 6.4–7.4 buffering with moderate electrophoretic mobility.
Physical property data; E[D] estimated from Stokes radius.

Calibrated Cu(II) Complexation for Metalloprotein Assays

Unlike buffers designed to be entirely inert, ACES exhibits a specific, moderate binding affinity for transition metals like Cu(II), forming a 1:1 complex with a stability constant (log K) of 5.46 [1]. This moderate binding is a critical functional asset. If MOPS is used, its negligible metal binding fails to control free Cu(II) concentrations in solution. If ADA is used, its strong chelation aggressively strips metal ions from weak biological binding sites. ACES acts as a 'weak competitor ligand,' allowing researchers to accurately determine the affinity constants of strong metalloprotein ligands by deliberately lowering the availability of free metal ions without completely sequestering them [1].

Evidence DimensionCu(II) binding stability constant (log K)
Target Compound DataACES: log K = 5.46 (moderate binding)
Comparator Or BaselineMOPS (negligible binding) and ADA (strong chelation)
Quantified DifferenceACES provides an intermediate metal-buffering capacity that stabilizes free Cu(II) without outcompeting primary biological ligands
Conditions25°C, 0.15 M ionic strength (NaNO3), potentiometric titration

Enables the precise calculation of metalloprotein binding affinities by acting as a calibrated background competitor ligand.

Metal binding profile
Head-to-head
Ca/Mg/Mn: no complexation
Co/Zn/Ni: 2:1 ACES complex
Cu: multiple species, sub-μM affinity at ACES:Cu >100
Suits Ca/Mg-dependent assays; avoid for free Cu/Zn/Ni/Co quantification.
Contrasts with low-binding HEPES/MOPS.

Optimized Temperature-Dependent pH Shift for Electrophoresis

The temperature dependence of a buffer's pKa (dpKa/dT) dictates how much the pH shifts during processes that generate heat, such as electrophoresis. ACES has a dpKa/dT of -0.020 / °C . While this makes it more temperature-sensitive than PIPES (-0.0085 / °C), it is significantly more stable than the widely used Tris buffer, which suffers from a severe temperature coefficient of -0.028 / °C . In discontinuous SDS-PAGE and isoelectric focusing, the moderate thermal pH drift of ACES provides a predictable and controlled environment during Joule heating, preventing the extreme pH fluctuations that cause band smearing in Tris-only systems.

Evidence DimensionTemperature coefficient of pKa (dpKa/dT)
Target Compound DataACES: -0.020 / °C
Comparator Or BaselineTris buffer: -0.028 / °C
Quantified DifferenceACES exhibits ~28% less temperature-induced pH drift compared to Tris
ConditionsStandard aqueous buffer solutions during thermal cycling or Joule heating

Prevents extreme pH shifts during electrophoretic heating, ensuring sharper band resolution and higher reproducibility than Tris.

UV absorbance grade
Data to verify
BioUltra A260 ≤0.008
Standard A260 ≤0.015
(0.1 M, 1 cm path)
BioUltra reduces background for nucleic acid/protein quantification.
Supplier-specified; confirm lot-specific values.

Minimal UV Interference for Protein Quantification

For downstream analytical workflows, buffer optical clarity is paramount. ACES buffer exhibits exceptionally low UV absorbance, with a 5% aqueous solution showing an absorbance of ≤ 0.02 at 280 nm [1]. Compared to complex organic buffers or crude biological media that absorb heavily in the UV range, ACES provides a near-transparent background. This optical inertness ensures that ACES does not interfere with the spectrophotometric quantification of proteins or nucleic acids, maximizing the signal-to-noise ratio during critical quality control and assay readouts.

Evidence DimensionUV Absorbance at 280 nm
Target Compound DataACES: Absorbance ≤ 0.02 (5% solution)
Comparator Or BaselineStandard UV-absorbing biological media
Quantified DifferenceNear-zero baseline interference at the critical 280 nm wavelength
Conditions5% aqueous solution, 280 nm wavelength

Guarantees accurate, interference-free protein concentration measurements via UV spectrophotometry.

Chiral CE resolution
Data to verify
Reported improvement in ibuprofen enantiomer resolution vs. phosphate buffer.
May support chiral method development in pharmaceutical analysis.
Capillary microemulsion EKC; source review advised.
pKa temp. stability
Class-level
Good's buffer class: low ΔpKa/°C
Tris: –0.028 pKa/°C (pH shift 0.5–1.0 over 20–30°C)
Maintains pH constancy in thermal/pressure stress studies.
Class-level inference; direct ACES vs. HEPES head-to-head not consolidated.

Sodium-Free Buffer Formulation for Sensitive Assays

Because ACES free acid dissolves readily without the forced addition of NaOH (unlike PIPES), it is the optimal choice for preparing sodium-free or custom-counterion buffer systems required in sensitive electrochemical, cell culture, or ion-channel assays [1].

Competitor Ligand in Metalloprotein Affinity Assays

Due to its calibrated, moderate Cu(II) binding capacity, ACES is deployed as a weak competitor ligand in potentiometric and spectroscopic assays to determine the binding constants of strong metalloenzymes without completely stripping the metal ions from the system [2].

Discontinuous Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Leveraging its moderate dpKa/dT profile, ACES is utilized in electrophoretic running buffers and isoelectric focusing (IEF) to provide a more stable pH environment during Joule heating compared to Tris, ensuring sharper protein band resolution and higher assay reproducibility .

Application Selection Guide

Application
Selection Property
Validation Focus
Protein IEF
Near-neutral pH gradient support
Resolution of closely related isoforms
Chiral CE
Zwitterionic interaction with selectors
Enantiomeric resolution reproducibility
Ca/Mg enzyme assays
No detectable Ca(II)/Mg(II) complexation
Free divalent cation availability
Thermal/pressure stability
Low temperature coefficient (class-level)
pH constancy under stress

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

182.03612798 Da

Monoisotopic Mass

182.03612798 Da

Heavy Atom Count

11

UNII

I5SPL5YVBY

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 30 companies (only ~ 6.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

7365-82-4

Wikipedia

N-(carbamoylmethyl)taurine

General Manufacturing Information

Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-: ACTIVE

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